molecular formula C8H13FO2 B13439010 tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate

tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate

Cat. No.: B13439010
M. Wt: 160.19 g/mol
InChI Key: HABIHZMRBKTLDZ-WDSKDSINSA-N
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Description

Tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a fluorine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by fluorination and esterification. One common method involves the use of a flow microreactor system, which allows for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent and a suitable catalyst to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted cyclopropane derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate

InChI

InChI=1S/C8H13FO2/c1-8(2,3)11-7(10)5-4-6(5)9/h5-6H,4H2,1-3H3/t5-,6-/m0/s1

InChI Key

HABIHZMRBKTLDZ-WDSKDSINSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H]1F

Canonical SMILES

CC(C)(C)OC(=O)C1CC1F

Origin of Product

United States

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